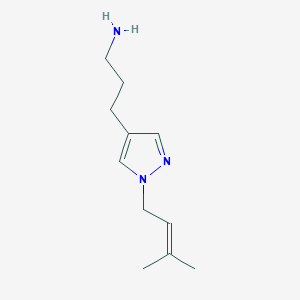3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine
CAS No.:
Cat. No.: VC17873235
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19N3 |
|---|---|
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 3-[1-(3-methylbut-2-enyl)pyrazol-4-yl]propan-1-amine |
| Standard InChI | InChI=1S/C11H19N3/c1-10(2)5-7-14-9-11(8-13-14)4-3-6-12/h5,8-9H,3-4,6-7,12H2,1-2H3 |
| Standard InChI Key | GREZICXBQJJAJH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCN1C=C(C=N1)CCCN)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine is C₁₁H₁₉N₃, with a molecular weight of 193.29 g/mol. The IUPAC name is 3-[1-(3-methylbut-2-enyl)pyrazol-4-yl]propan-1-amine, reflecting its branched alkenyl and amine substituents. Key structural identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | CC(=CCN1C=C(C=N1)CCCN)C |
| Standard InChI | InChI=1S/C11H19N3/c1-10(2)5-7-14-9-11 |
| InChIKey | GREZICXBQJJAJH-UHFFFAOYSA-N |
| PubChem CID | 122240842 |
The compound’s structure combines a planar pyrazole ring with a flexible amine side chain, enabling interactions with biological targets. The 3-methylbut-2-en-1-yl group introduces steric bulk and hydrophobicity, which may influence binding affinity .
Synthesis and Reaction Pathways
The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine, a plausible route includes:
-
Formation of the pyrazole core: Hydrazine reacts with a diketone or β-keto ester to form the pyrazole ring.
-
Alkylation: Introducing the 3-methylbut-2-en-1-yl group via nucleophilic substitution or transition metal-catalyzed coupling .
-
Side-chain modification: The propan-1-amine moiety is added through reductive amination or Gabriel synthesis.
Reaction conditions (e.g., solvent, temperature, catalysts) critically impact yield. For instance, alkylation may require palladium catalysts in anhydrous tetrahydrofuran at 60–80°C .
Biological Activities and Mechanisms
While specific data on this compound are scarce, pyrazole derivatives are known to modulate enzymes and receptors. Key mechanisms include:
-
Enzyme inhibition: Pyrazoles often act as kinase or cyclooxygenase inhibitors, reducing inflammation.
-
Receptor antagonism: Structural analogs block serotonin or dopamine receptors, suggesting potential neuropharmacological applications .
Comparative analysis with related amines (e.g., 3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine) reveals that the 3-methylbut-2-en-1-yl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
Comparative Analysis with Pyrazole Derivatives
The table below contrasts 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine with structurally similar compounds:
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Bioactivity |
|---|---|---|---|---|
| 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine | C₁₁H₁₉N₃ | 193.29 | Pyrazole, alkenyl, amine | Potential kinase inhibition |
| 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-amine | C₇H₁₁N₃ | 137.18 | Pyrazole, propenyl, amine | Serotonin receptor binding |
| 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine | C₆H₁₂N₄ | 140.19 | Triazole, propan-1-amine | Antimicrobial activity |
This compound’s larger alkenyl group may confer unique pharmacokinetic profiles compared to simpler derivatives .
Research Gaps and Future Directions
Despite its promising structure, 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine lacks comprehensive pharmacological studies. Future work should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume